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The NVIDIA H100 Tensor Core GPU, built on the Hopper architecture, represents a significant

leap forward in computational power, offering unprecedented performance for molecular

dynamics (MD) simulations. This document provides detailed application notes and protocols

for harnessing the capabilities of the H100 to accelerate research in drug discovery, materials

science, and structural biology. By leveraging the architectural advancements of the H100,

researchers can tackle larger, more complex biological systems over longer timescales, leading

to deeper insights into molecular mechanisms.

Introduction to H100 for Molecular Dynamics
The NVIDIA H100 GPU introduces several key features that are highly beneficial for MD

simulations, including fourth-generation Tensor Cores, a significant increase in FP64 and FP32

performance, and HBM3 memory with higher bandwidth compared to its predecessor, the

A100.[1][2][3][4] These improvements translate to substantial performance gains in widely-used

MD software packages such as GROMACS, AMBER, NAMD, and OpenMM.

The H100's enhanced memory capacity and bandwidth allow for the simulation of larger

molecular systems, while its superior computational throughput accelerates the time-to-solution

for complex calculations like non-bonded interactions and long-range electrostatics.[1][2]
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Performance Benchmarks
The following tables summarize the performance of the NVIDIA H100 GPU in various MD

simulation benchmarks, compared to other relevant GPUs. The performance metric is typically

measured in nanoseconds of simulation per day (ns/day), where a higher value indicates better

performance.

Table 1: GROMACS Performance Benchmarks
System Description Number of Atoms GPU

Performance
(ns/day)

R-143a in hexane 20,248 H100
Data not available in

search results

Short RNA piece in

explicit water
31,889 H100

Data not available in

search results

Protein in membrane

(explicit water)
80,289 H100

Data not available in

search results

Protein in explicit

water
170,320 H100

Data not available in

search results

Protein membrane

channel (explicit

water)

615,924 H100
Data not available in

search results

Huge virus protein

(STMV)
1,066,628 H100

Data not available in

search results

Note: While specific ns/day values for H100 with GROMACS were not found in the provided

search results, the general consensus is that the H100 significantly outperforms previous

generations. One source indicated that for large models, consumer GPUs like the RTX 4090

can sometimes match or exceed the performance of datacenter GPUs like the H100 when

using a limited number of OpenMP threads.[5]

Table 2: AMBER Performance Benchmarks
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System Description Number of Atoms GPU
Performance
(ns/day)

DHFR (JAC Prod.)

NVE 2fs
23,558 H100 (PCIe) ~1400

FactorIX NVE 2fs 90,906 H100 (PCIe) ~400

Cellulose NVE 2fs 408,609 H100 (PCIe) ~150

STMV Production

NPT 4fs
1,067,095 H100 (PCIe) ~50

Data is estimated from benchmarks presented by Exxact Corp.[6] It's important to note that

some benchmarks show high-end consumer cards like the RTX 4090 outperforming the H100
for certain AMBER simulations, suggesting that the H100's strengths are more pronounced in

AI and mixed-precision workloads.[7][8]

Table 3: NAMD Performance Benchmarks
System Description Number of Atoms GPU

Performance
(ns/day)

ApoA1 92,224 H100 (PCIe)
Data not available in

search results

STMV 1,066,628 H100 (PCIe) 17.06

The NAMD benchmark for the H100 PCIe on the STMV system showed a performance of

17.06 ns/day.[9] It was noted that for this specific workload, the cost-performance of the H100
might not be optimal compared to other GPUs.[9]

Table 4: OpenMM Performance Benchmarks
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System Description Number of Atoms GPU
Throughput
(µs/day)

DHFR (8 simulations

with MPS)
23,558 H100 Approaches 5

Cellulose (with MPS) 409,000 H100
~20% increase over

single simulation

With OpenMM, using NVIDIA's Multi-Process Service (MPS) can significantly improve

throughput by allowing multiple simulations to run concurrently on the same GPU, which is

particularly effective for smaller systems that do not fully saturate the GPU's resources.[10] For

some systems, this can more than double the total throughput.[10]

Experimental Protocols
This section provides detailed methodologies for setting up and running MD simulations on

systems equipped with NVIDIA H100 GPUs.

System Preparation and Software Installation
Hardware and Drivers:

Ensure the system has one or more NVIDIA H100 GPUs installed.

Install the latest NVIDIA drivers for the H100 GPU to ensure optimal performance and

compatibility.

A sufficient amount of system RAM (at least 256GB is recommended for complex

simulations) should be available.[11]

CUDA Toolkit:

Download and install the latest version of the NVIDIA CUDA Toolkit (version 12.x or later is

recommended).[11][12] The CUDA Toolkit is essential for the GPU to be utilized by the MD

software.[12]

MD Software Installation:
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GROMACS: Download the latest version of GROMACS and compile it with CUDA support.

Ensure that the GROMACS build is optimized for the Hopper architecture.

AMBER: Install the latest version of Amber and AmberTools. The configuration script

should automatically detect the H100 and compile the necessary CUDA code.

NAMD: Use a version of NAMD that is compiled with CUDA support.[12]

OpenMM: Install OpenMM, which is designed for high performance on GPUs.

General Molecular Dynamics Simulation Protocol
The following protocol outlines the general steps for running a biomolecular simulation.

System Setup:

Obtain Initial Structure: Start with a high-resolution crystal structure from the Protein Data

Bank (PDB) or a model generated by homology modeling.

Prepare the Protein: Clean the PDB file by removing any unwanted molecules (e.g.,

crystal waters, ligands not under study). Add missing hydrogen atoms.

Choose a Force Field: Select an appropriate force field (e.g., AMBER, CHARMM, OPLS)

based on the nature of the biomolecule.

Solvation: Place the biomolecule in a periodic box of a chosen shape (e.g., cubic,

dodecahedron) and solvate it with an explicit water model (e.g., TIP3P, SPC/E).

Add Ions: Add ions to neutralize the system and to mimic physiological salt concentration.

Energy Minimization:

Perform energy minimization to relax the system and remove any steric clashes or

unfavorable geometries introduced during the setup. This is typically done in two stages:

first minimizing the positions of water and ions with the protein heavy atoms restrained,

and then minimizing the entire system without restraints.

Equilibration:
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Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT

(canonical) ensemble, with position restraints on the protein heavy atoms. This allows the

solvent to equilibrate around the protein.

Switch to the NPT (isothermal-isobaric) ensemble to equilibrate the pressure and density

of the system, while gradually reducing the position restraints on the protein.

Production Run:

Run the production MD simulation for the desired length of time (nanoseconds to

microseconds) under the NPT ensemble without any restraints. This is the main data-

gathering phase of the simulation.

Analysis:

Analyze the trajectory to study the dynamics, structure, and interactions of the

biomolecular system. This can include calculating root-mean-square deviation (RMSD),

root-mean-square fluctuation (RMSF), radius of gyration, hydrogen bonds, and performing

principal component analysis (PCA).

Optimizing Performance on H100
To maximize the performance of MD simulations on the H100, consider the following settings:

Precision: Utilize mixed-precision (FP32/FP64) modes where supported by the simulation

software to balance accuracy and speed.[11] The H100's Tensor Cores can accelerate FP64

calculations.[11]

Parallelization: For large-scale simulations, leverage multi-GPU support. The H100's NVLink

technology provides high-speed communication between GPUs.[1][11]

Memory Management: Efficiently allocate GPU memory by adjusting buffer sizes in the MD

software to minimize data transfers.[11]

NVIDIA Multi-Process Service (MPS): For running multiple smaller simulations, especially

with OpenMM, using MPS can significantly increase overall throughput by allowing

concurrent execution on a single GPU.[10] This is achieved by eliminating context-switching

overhead.[10]
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Visualizations
The following diagrams illustrate key workflows and relationships in utilizing the H100 for

molecular dynamics simulations.
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Caption: General workflow for a molecular dynamics simulation.
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Caption: Hardware and software stack for MD simulations on H100.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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